molecular formula C15H16N4O2S B5365869 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-3-isoxazolyl)butanamide

2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-3-isoxazolyl)butanamide

Cat. No. B5365869
M. Wt: 316.4 g/mol
InChI Key: WUWJUWMNXFOYPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves complex chemical reactions aiming to integrate various functional groups into the core structure, enhancing its chemical diversity and potential for biological activity. In a related study, Kamiński et al. (2015) synthesized a library of benzimidazole derivatives, employing coupling reactions and confirming the structures through spectral data, including 1H NMR, 13C NMR, and LC-MS, which are crucial techniques for verifying the chemical identity of synthesized compounds (Kamiński et al., 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can be modified with various substituents to alter its chemical and biological properties. El Foujji et al. (2021) reported the synthesis and characterization of a benzimidazole derivative, employing spectroscopic techniques and X-ray crystallography to detail its structure, showcasing the importance of these methods in determining molecular conformations and potential tautomeric forms (El Foujji et al., 2021).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-3-12(14(20)18-13-8-9(2)21-19-13)22-15-16-10-6-4-5-7-11(10)17-15/h4-8,12H,3H2,1-2H3,(H,16,17)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWJUWMNXFOYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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